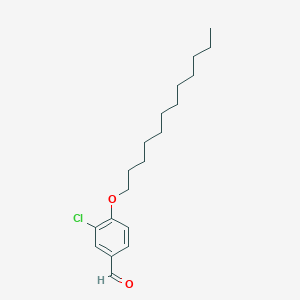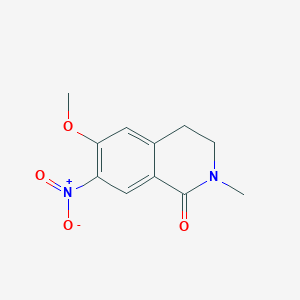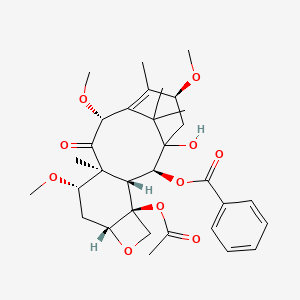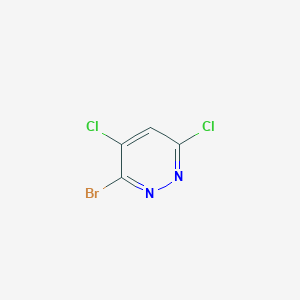
3-Chloro-4-(dodecyloxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde, 3-chloro-4-(dodecyloxy)- is an organic compound with the molecular formula C19H29ClO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 3-position and a dodecyloxy group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 3-chloro-4-(dodecyloxy)- typically involves the following steps:
Starting Material: The synthesis begins with benzaldehyde as the starting material.
Chlorination: The benzaldehyde undergoes chlorination to introduce a chlorine atom at the 3-position. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Alkylation: The chlorinated benzaldehyde is then subjected to alkylation to introduce the dodecyloxy group at the 4-position. This step involves the reaction of the chlorinated benzaldehyde with dodecanol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of Benzaldehyde, 3-chloro-4-(dodecyloxy)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
Benzaldehyde, 3-chloro-4-(dodecyloxy)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Ammonia (NH3) or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-chloro-4-(dodecyloxy)benzoic acid.
Reduction: 3-chloro-4-(dodecyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Benzaldehyde, 3-chloro-4-(dodecyloxy)- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of Benzaldehyde, 3-chloro-4-(dodecyloxy)- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The dodecyloxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes.
類似化合物との比較
Similar Compounds
- Benzaldehyde, 3-chloro-
- Benzaldehyde, 4-chloro-
- Benzaldehyde, 3,4-dichloro-
- Benzaldehyde, 4-(dodecyloxy)-
Uniqueness
Benzaldehyde, 3-chloro-4-(dodecyloxy)- is unique due to the presence of both a chlorine atom and a dodecyloxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
102657-71-6 |
|---|---|
分子式 |
C19H29ClO2 |
分子量 |
324.9 g/mol |
IUPAC名 |
3-chloro-4-dodecoxybenzaldehyde |
InChI |
InChI=1S/C19H29ClO2/c1-2-3-4-5-6-7-8-9-10-11-14-22-19-13-12-17(16-21)15-18(19)20/h12-13,15-16H,2-11,14H2,1H3 |
InChIキー |
NBJWSARBVCFWAS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{5-Chloro-2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14080211.png)

![4-Ethoxy-3-[(piperidin-1-yl)methyl]aniline](/img/structure/B14080218.png)
![N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]thiophene-2-carbohydrazide](/img/structure/B14080229.png)



![N-[(2-chloro-4-fluorophenyl)methyl]pyridin-2-amine](/img/structure/B14080247.png)
![N-[(2-chloro-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14080249.png)

![Methyl {2-[(4-ethoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate](/img/structure/B14080267.png)
![7-Methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14080276.png)
